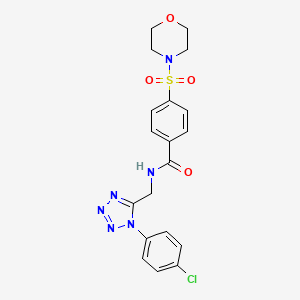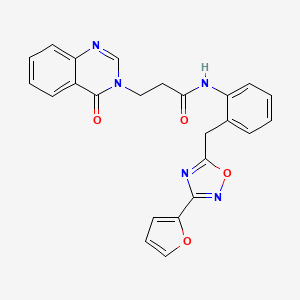
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway.
Scientific Research Applications
Molecular Interaction Studies
Compounds with complex molecular structures, including those with tetrazole rings and morpholino groups, are often subjects of molecular interaction studies. For instance, research has focused on understanding how these compounds interact with biological receptors. Studies on molecular interactions, such as the antagonist effects of similar compounds on cannabinoid receptors, highlight the utility of such chemicals in probing the physiological roles of these receptors and in drug development processes (J. Shim et al., 2002).
Gastrokinetic Activity
Compounds with benzamide and morpholino groups have been evaluated for their gastrokinetic activity, providing valuable insights into their potential as therapeutic agents for gastrointestinal motility disorders. This includes the synthesis and structure-activity relationships of benzamides, which have shown promise in enhancing gastric emptying, an essential function that can be impaired in various gastrointestinal diseases (S. Kato et al., 1992).
Antimicrobial Research
Research into new antimicrobial agents is crucial given the rising threat of antibiotic resistance. Compounds with unique chemical scaffolds, including those related to tetrazole and benzamide, have been synthesized and evaluated for their antimicrobial properties. This line of research is vital for discovering new drugs that can combat resistant microbial strains (N. Desai et al., 2011).
Corrosion Inhibition
In the realm of materials science, similar compounds have been studied for their potential as corrosion inhibitors, highlighting the diverse applications of such molecules beyond biomedical research. The investigation into N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide as a corrosion inhibitor for mild steel in sulphuric acid medium, for example, demonstrates the compound's effectiveness in protecting industrial materials (Anwar Sathiq M et al., 2021).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4S/c20-15-3-5-16(6-4-15)26-18(22-23-24-26)13-21-19(27)14-1-7-17(8-2-14)31(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWZFCXZYNGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)
![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)
![2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2840053.png)



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)